4-(2,6-dimethylphenoxy)-1-butanethiol
Description
4-(2,6-Dimethylphenoxy)-1-butanethiol is a sulfur-containing aromatic compound characterized by a phenoxy group substituted with two methyl groups at the 2- and 6-positions, linked to a butanethiol chain. The 2,6-dimethyl substitution on the phenoxy ring likely enhances steric hindrance and electronic effects, influencing receptor binding and pharmacokinetic properties . The thiol (-SH) group introduces nucleophilic reactivity, enabling disulfide bond formation and interactions with cysteine residues in enzymes or ion channels, distinguishing it from oxygen- or nitrogen-terminated analogs .
Properties
IUPAC Name |
4-(2,6-dimethylphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-14/h5-7,14H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXQLWKJQVOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on compounds with phenoxy-based backbones and modified side chains or substituents, emphasizing structural determinants of activity.
Table 1: Structural and Functional Comparison of 4-(2,6-Dimethylphenoxy)-1-butanethiol and Analogs
Substituent Effects on the Phenoxy Ring
- Electron-Donating vs. Chlorine substitution (HBK15) increases lipophilicity and may improve membrane permeability but reduces metabolic stability due to higher molecular weight .
- Steric Effects: The 2,6-dimethyl configuration creates significant steric hindrance, which may limit binding to narrow hydrophobic pockets compared to monosubstituted analogs (e.g., 2-methoxy derivatives in HBK14) .
Terminal Functional Group Modifications
- Thiol (-SH) vs. Carboxylic Acid (-COOH): Thiols exhibit higher nucleophilicity and redox activity than carboxylic acids, enabling disulfide bond formation (critical in antioxidant activity) and covalent interactions with cysteine-rich targets (e.g., ion channels) . Phenoxy ethanoic acid derivatives (e.g., compound I in ) show anti-inflammatory and antimicrobial activities linked to COX inhibition or membrane disruption, mechanisms less likely with thiol-terminated compounds .
Chain Length and Flexibility :
Pharmacological Implications
- Sodium Channel Modulation: Mexiletine analogs () demonstrate that lipophilic substitutions (e.g., benzyl in Me6) enhance use-dependent sodium channel blockade. The target compound’s thiol group, while less lipophilic than benzyl, could still interact with hydrophobic channel residues, albeit with lower potency . Stereochemistry: Unlike Me7 and Me8, which show stereoselective blockade, the target compound’s symmetric 2,6-dimethylphenoxy group may reduce enantiomeric differences in activity .
- Anti-Inflammatory and Antimicrobial Activity: Phenoxy ethanoic acid derivatives achieve ~63% edema inhibition, comparable to diclofenac, via COX-2 inhibition . The target compound’s thiol group might instead act via redox modulation (e.g., NF-κB pathway suppression), though this remains speculative without direct data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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